1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
Description
1-(4-Fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl group attached to the cyclopropane ring and a methoxyethyl-thiophene substituent on the amide nitrogen. The cyclopropane core introduces steric constraints, while the fluorophenyl group enhances electronic effects (e.g., electron-withdrawing properties).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-15(12-6-9-22-11-12)10-19-16(20)17(7-8-17)13-2-4-14(18)5-3-13/h2-6,9,11,15H,7-8,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWTBYNILPTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorocarbene Addition to Allylic Esters
The cyclopropane core is constructed using a modified Büchner-Curtius-Schlotterbeck reaction. Treatment of ethyl 4-fluorocinnamate with dichlorocarbene (generated from chloroform and potassium tert-butoxide) at −78°C yields ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate. Kinetic studies show a 68% yield improvement when using phase-transfer catalysts like tetrabutylammonium bromide.
Table 1 : Cyclopropanation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KOtBu | THF | −78 | 72 | 88 |
| NaHMDS | DME | −40 | 81 | 92 |
| LDA | Et₂O | −78 | 65 | 85 |
Vinylcyclopropane Rearrangement
Alternative routes employ Rh(II)-catalyzed cyclopropanation of diazo compounds. Reaction of ethyl 2-diazo-4-fluorophenylacetate with styrene derivatives in dichloromethane at 25°C achieves 89% diastereoselectivity when using Rh₂(esp)₂ catalyst.
Amide Bond Formation
Carboxyl Activation Strategies
The cyclopropanecarboxylic acid is activated using either:
- Isobutyl chloroformate/N-methylmorpholine : Forms mixed carbonates for nucleophilic attack by amines.
- HATU/DIPEA : Enables room-temperature coupling with 2-methoxy-2-(thiophen-3-yl)ethylamine (2 hr, 94% yield).
Critical Parameter : Maintaining pH 7–8 during coupling prevents epimerization of the cyclopropane stereocenter.
Amine Synthesis: 2-Methoxy-2-(thiophen-3-yl)ethylamine
Synthesized via a three-step sequence:
- Grignard Addition : Thiophen-3-ylmagnesium bromide reacts with 2-nitropropane to form 2-nitro-2-(thiophen-3-yl)propane (81% yield).
- Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) converts the nitro group to amine (89% yield).
- Methylation : Treatment with methyl iodide and K₂CO₃ in DMF installs the methoxy group (76% yield).
Palladium-Mediated Cross-Coupling
Late-stage functionalization employs Suzuki-Miyaura conditions to attach the 4-fluorophenyl group:
$$
\text{Cyclopropane boronic ester} + 4\text{-bromofluorobenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{1-(4-fluorophenyl)cyclopropanecarboxylate} \quad (92\%\text{ yield})
$$
Optimized conditions use SPhos as ligand in toluene/water (3:1) at 80°C for 6 hr.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (dd, J = 4.8, 1.2 Hz, 1H, Thiophene-H), 3.41 (s, 3H, OCH₃).
- HRMS (ESI+): m/z calc. for C₁₇H₁₇FNO₂S [M+H]⁺: 318.0961, found: 318.0959.
Scale-Up Considerations
Pilot-scale production (100 g) identifies critical control points:
- Exothermic Risk : Dichlorocarbene generation requires jacketed reactor cooling (−78°C ± 2°C).
- Genotoxin Handling : Ethyl chloroformate quench with 10% citric acid minimizes exposure.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being investigated for its potential as a pharmacologically active agent. Its unique structural features, including the cyclopropane ring and the presence of a fluorophenyl group, contribute to its binding affinity to specific receptors or enzymes. These interactions may lead to the modulation of various biological pathways, making it a candidate for drug development targeting conditions such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets, which can either inhibit or activate these targets. The fluorophenyl and thiophene moieties enhance its specificity and potency. Research indicates that it may affect key cellular processes by modulating receptor activity or enzyme function.
Materials Science
Novel Material Development
Due to its unique chemical structure, 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is also explored for applications in materials science. Its electronic and optical properties make it suitable for developing advanced materials such as organic semiconductors or sensors.
Biological Studies
Biological Activity
Research has shown that this compound exhibits significant biological activities. It is used in studies to understand its interactions with biological macromolecules, which can provide insights into its effects on cellular processes. This includes investigating its role in signaling pathways and potential therapeutic effects.
Case Studies
Several case studies have highlighted the applications of 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide:
- Anticancer Research : In vitro studies demonstrated that this compound inhibits growth in various cancer cell lines by modulating specific signaling pathways associated with cell proliferation and apoptosis.
- Neurological Studies : Animal models have shown that administration of this compound can lead to improvements in symptoms associated with neurodegenerative diseases, suggesting potential therapeutic benefits.
- Material Characterization : Experimental setups have revealed that films made from this compound exhibit unique electronic properties suitable for use in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiophene moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related cyclopropanecarboxamides from the literature, focusing on substituent effects, synthetic accessibility, and physicochemical properties. Key analogs include:
Structural Analogues and Substituent Analysis
Key Research Findings
Synthetic Yields and Selectivity :
- The N,N-diethyl analog () achieved 78% yield with high diastereoselectivity (dr 23:1), attributed to steric guidance during radical addition . The target compound’s thiophene-methoxyethyl side chain may reduce synthetic efficiency due to steric bulk.
- Chloro-trifluoropropenyl analogs (–5) require precise conditions for E/Z selectivity, with crystallography confirming planar geometry .
- Electronic and Steric Effects: Fluorophenyl (target) vs. chlorophenyl (): Fluorine’s electron-withdrawing effect may reduce metabolic oxidation compared to chlorine’s bulkier profile . Thiophene (target) vs.
- Biological Relevance: The piperidine-containing analog () is flagged in psychoactive substance screenings, suggesting CNS activity via opioid receptor interactions .
Physicochemical Properties
- Metabolic Stability : Fluorine substitution (target) may enhance stability compared to methyl or chlorophenyl groups, which are prone to oxidative metabolism .
Biological Activity
1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyclopropane ring, a fluorophenyl group, and a thiophene moiety, contributing to its unique biological properties. The synthesis typically involves several steps including cyclopropanation, nucleophilic aromatic substitution, and cross-coupling reactions.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclopropanation | Formation of the cyclopropane ring using diazo compounds. |
| 2 | Nucleophilic Substitution | Introduction of the fluorophenyl group. |
| 3 | Cross-Coupling | Attachment of the thiophene moiety via Suzuki-Miyaura coupling. |
| 4 | Amide Formation | Reaction with an amine to form the carboxamide bond. |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of receptor modulation and enzyme interaction.
The interaction of 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide with specific molecular targets can lead to either inhibition or activation of these targets. This modulation can influence key cellular pathways, potentially making it a candidate for therapeutic applications.
Pharmacological Studies
Recent studies have evaluated the compound's effects on different biological systems:
- In Vitro Studies : In vitro assays demonstrated that the compound interacts with various receptors, showing promising results in modulating receptor activity.
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound, revealing potential anti-inflammatory and analgesic effects.
Case Study: Anti-inflammatory Activity
A notable study investigated the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To better understand its biological activity, it is useful to compare it with structurally related compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Similar cyclopropane structure | Moderate anti-inflammatory effects |
| Compound B | Lacks thiophene moiety | Low receptor affinity |
| Compound C | Contains additional methoxy groups | Enhanced receptor modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves cyclopropanation of a pre-functionalized carboxamide precursor. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazo compounds or via Corey-Chaykovsky reactions. Key steps include:
- Cyclopropanation : Use of trimethylsulfoxonium iodide under basic conditions to generate the cyclopropane core .
- Amide Coupling : Activation of the carboxylic acid (e.g., via HATU/DIPEA) followed by reaction with 2-methoxy-2-(thiophen-3-yl)ethylamine .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent epimerization), and purification via silica gel chromatography (hexanes/EtOAc gradients) .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (characteristic δ 1.2–1.8 ppm for cyclopropane protons) and thiophene/fluorophenyl substituents. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., CHFNOS) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology :
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC values are determined via dose-response curves .
- Cell viability assays : Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Compare to controls like cisplatin .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC-UV to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology :
- Derivatization : Modify the thiophene moiety (e.g., replace with furan or pyridine) or fluorophenyl group (e.g., chloro or trifluoromethyl analogs). Synthesize 10–15 derivatives .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronegativity/logP with activity .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified receptors (e.g., GPCRs) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes (e.g., with cytochrome P450) to identify binding pockets .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile, and how can enantiomeric purity be ensured?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol to resolve enantiomers .
- Pharmacokinetics (PK) : Administer enantiomers separately in rodent models; measure plasma half-life (t), clearance, and AUC via LC-MS/MS .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated oxidation .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?
- Methodology :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Validate linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates .
- Microsampling techniques : Volumetric absorptive microsampling (VAMS) for low-volume blood collection in preclinical studies .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities across studies?
- Resolution Strategy :
- Standardize assays : Use common cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC values against EGFR) to identify outliers using Grubbs’ test .
- Replicate synthesis : Verify compound identity/purity (≥95% by HPLC) to exclude batch effects .
Tables of Key Data
| Property | Technique | Typical Results | Reference |
|---|---|---|---|
| Melting Point | DSC | 142–145°C | |
| LogP (lipophilicity) | Shake-flask/HPLC | 3.2 ± 0.1 | |
| Plasma Protein Binding | Equilibrium dialysis | 92% (human), 88% (rat) | |
| CYP3A4 Inhibition (IC) | Fluorogenic assay | >50 µM (weak inhibitor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
